![molecular formula C8H8ClN3O2 B12522503 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide CAS No. 652992-39-7](/img/structure/B12522503.png)
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to an acetamide moiety, which is further linked to a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide typically involves the reaction of 2-aminopyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
Step 1: Dissolve 2-aminopyridine in an appropriate solvent, such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
Step 4: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of new amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridin-2-yl moiety play crucial roles in binding to the active sites of these targets. The compound can inhibit enzyme activity by forming stable complexes with the enzyme, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)acetamide: Lacks the chloro group, resulting in different reactivity and binding properties.
2-Chloro-N-(pyridin-3-yl)acetamide: The position of the pyridinyl group affects the compound’s binding affinity and reactivity.
N-(Pyridin-2-yl)benzamide: Contains a benzamide moiety instead of an acetamide, leading to different chemical properties.
Uniqueness
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide is unique due to the presence of both the chloro group and the pyridin-2-yl moiety, which confer specific reactivity and binding characteristics. These features make it a valuable compound in the synthesis of biologically active molecules and in the study of enzyme inhibition.
Properties
CAS No. |
652992-39-7 |
|---|---|
Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C8H8ClN3O2/c9-5-7(13)12-8(14)11-6-3-1-2-4-10-6/h1-4H,5H2,(H2,10,11,12,13,14) |
InChI Key |
OPUOYQSRCZPJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



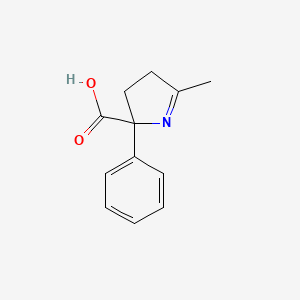

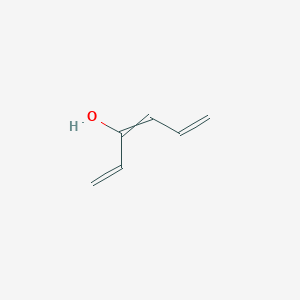
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
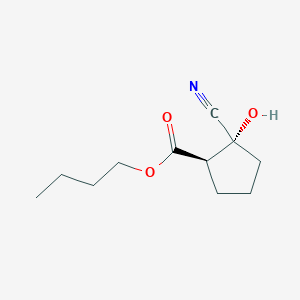
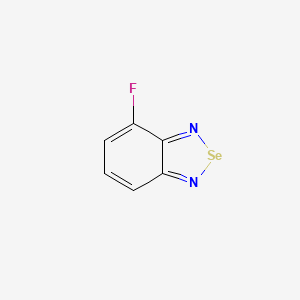
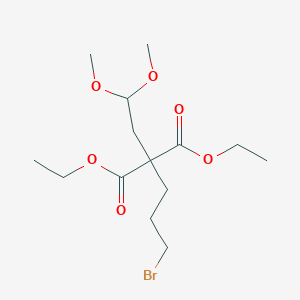
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
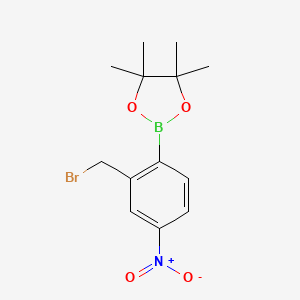
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)

![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
